1-(1-Phenyl-3,4-dihydro-1h-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-yn-1-one
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Overview
Description
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPYN-1-ONE is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and are widely used in medicinal chemistry research .
Preparation Methods
The synthesis of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPYN-1-ONE can be achieved through various synthetic routes. Common methods include:
Cyclization: This involves the formation of the pyrrolopyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the construction of the pyrrolopyrazine scaffold by annulating a pyrazine ring onto a pre-existing pyrrole ring.
Cycloaddition: This approach uses cycloaddition reactions to form the pyrrolopyrazine ring system.
Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring to form the pyrrolopyrazine scaffold.
Chemical Reactions Analysis
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPYN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPYN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The exact mechanism of action of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPYN-1-ONE is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPYN-1-ONE can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
1H-Tetrazol-5-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives: These compounds are synthesized via a one-pot method involving domino imine formation, intramolecular annulation, and Ugi-azide reaction.
The uniqueness of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPYN-1-ONE lies in its specific structure, which imparts distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C16H14N2O/c1-2-15(19)18-12-11-17-10-6-9-14(17)16(18)13-7-4-3-5-8-13/h1,3-10,16H,11-12H2 |
InChI Key |
LANANYVSZFMJHR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
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